molecular formula C20H22N2O4S B2397440 1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 278782-73-3

1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine

Katalognummer B2397440
CAS-Nummer: 278782-73-3
Molekulargewicht: 386.47
InChI-Schlüssel: WIGLVPMFKHTYBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 2000s as a recreational drug. However, BZP has also been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.

Wirkmechanismus

BZP acts as a partial agonist at the serotonin and dopamine receptors in the brain, which results in the release of these neurotransmitters. This leads to an increase in mood, energy, and cognitive function. BZP also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes pupil dilation and muscle twitching. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.

Vorteile Und Einschränkungen Für Laborexperimente

BZP has several advantages for lab experiments, such as its low cost, easy availability, and well-defined mechanism of action. However, its recreational use and potential for abuse make it a controversial compound to study. Additionally, the lack of standardized dosing and administration protocols makes it difficult to compare results across studies.

Zukünftige Richtungen

There are several potential future directions for BZP research. One area of interest is the development of BZP analogs with improved therapeutic properties and reduced side effects. Another area is the investigation of BZP's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, BZP's potential as a cognitive enhancer and its effects on memory and learning could be further explored. Finally, the use of BZP as a tool in neuroscience research, such as in the study of neurotransmitter release and synaptic plasticity, could also be investigated.
Conclusion:
In conclusion, BZP is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various neurological and psychiatric disorders. However, its recreational use and potential for abuse make it a controversial compound to study. Further research is needed to fully understand the potential benefits and limitations of BZP as a therapeutic agent.

Synthesemethoden

BZP can be synthesized through a multi-step process that involves the reaction of piperazine with benzaldehyde and subsequent sulfonation and Wittig reaction with phenylacetaldehyde. The final product is a white crystalline powder that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

BZP has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, BZP has been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. In neurology, BZP has been investigated as a potential treatment for Parkinson's disease due to its ability to increase dopamine release. In oncology, BZP has been studied for its anti-tumor properties and its ability to sensitize cancer cells to chemotherapy.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-27(24,13-8-17-4-2-1-3-5-17)22-11-9-21(10-12-22)15-18-6-7-19-20(14-18)26-16-25-19/h1-8,13-14H,9-12,15-16H2/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGLVPMFKHTYBS-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.